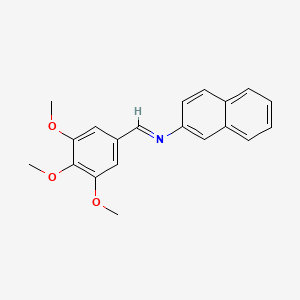

N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine

Description

Properties

CAS No. |

292644-17-8 |

|---|---|

Molecular Formula |

C20H19NO3 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-naphthalen-2-yl-1-(3,4,5-trimethoxyphenyl)methanimine |

InChI |

InChI=1S/C20H19NO3/c1-22-18-10-14(11-19(23-2)20(18)24-3)13-21-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,1-3H3 |

InChI Key |

INPROVFKPAFXAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Schiff Base Condensation: Core Methodology

The primary route to this compound involves a thermally driven condensation reaction. A mixture of 2-naphthylamine (2.1 mmol) and 3,4,5-trimethoxybenzaldehyde (2.1 mmol) is heated in an oil bath at 423 K (150°C) for 8 minutes under solvent-free conditions. Thin-layer chromatography (TLC) monitors reaction progress, with ethanol trituration yielding brown crystals at 86% efficiency. This method avoids toxic catalysts, aligning with green chemistry principles.

Critical Parameters :

-

Temperature : Elevated temperatures (423 K) accelerate imine bond formation while minimizing side reactions.

-

Stoichiometry : Equimolar ratios of amine and aldehyde prevent unreacted starting material contamination.

-

Workup : Ethanol trituration selectively precipitates the product, simplifying purification.

Alternative Solvent-Based Approaches

While solvent-free conditions dominate literature, polar aprotic solvents like dimethylformamide (DMF) or methanol may enhance reactivity for electron-deficient aldehydes. For example, 2,3,4-trimethoxybenzaldehyde derivatives achieve 79–95% yields in methanol with sulfuric acid and hydrogen peroxide, though these conditions target phenolic byproducts rather than Schiff bases. Adapting such protocols to 3,4,5-trimethoxybenzaldehyde requires rigorous exclusion of oxidizing agents to prevent aldehyde overoxidation.

Precursor Synthesis: 2-Naphthylamine and 3,4,5-Trimethoxybenzaldehyde

2-Naphthylamine Production

Modern 2-naphthylamine synthesis avoids carcinogenic Béchamp reductions, instead employing oxime intermediates. A mixture of 2-naphthylethanone (1 mmol), hydroxylamine hydrochloride (1.1 mmol), and sodium acetate (1.1 mmol) in ethanol-water (1:1) reacts at 50°C for 20 minutes. This method achieves near-quantitative yields, with subsequent purification via filtration and drying.

Reaction Optimization :

-

Solvent : Ethanol-water mixtures improve oxime solubility while minimizing byproduct formation.

-

Catalyst : Sodium acetate buffers the system, preventing HCl-induced side reactions.

Structural Characterization and Crystallography

Spectroscopic Analysis

Crystallographic Insights

Crystallization from ethanol produces centrosymmetric crystals (space group P1̄) for the Schiff base, while reduced analogs adopt non-centrosymmetric configurations. Hydrogen bonding networks (e.g., C–H···O and N–H···O) stabilize supramolecular sheets, influencing material properties like solubility and melting points.

Reduction to N-(3,4,5-Trimethoxybenzyl)-2-naphthalenamine

Sodium borohydride (2 equiv) in methanol reduces the imine bond at 273–298 K, yielding the secondary amine in >85% yield. The product exhibits enhanced stability and altered hydrogen-bonding motifs, forming complex sheets via N–H···O interactions.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine can undergo various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imine group (C=N).

Common Reagents and Conditions

Reduction: Sodium borohydride in ethanol is commonly used for the reduction of the imine group to an amine.

Substitution: Various nucleophiles can be used under mild conditions to substitute the imine group.

Major Products

Scientific Research Applications

Medicinal Chemistry

Cytotoxic Properties

Research has demonstrated that compounds derived from N-(3,4,5-trimethoxybenzylidene)-2-naphthalenamine exhibit significant cytotoxic activities against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tubulin assembly and exhibit antiproliferative effects through mechanisms involving the inhibition of Nox4 in acute myeloid leukemia cells (B1647) . The structural analysis indicates that these compounds may disrupt the microtubule polymerization cycle, leading to cell cycle arrest and apoptosis.

Case Study: Inhibition of Tubulin Polymerization

A specific derivative was found to exert over 90% inhibition of tubulin polymerization in vitro, showcasing its potential as a lead compound in developing new anticancer therapies . The binding models suggest that these interactions are crucial for their cytotoxic effects.

Photostabilization Applications

Sunscreen Formulations

this compound has been synthesized into derivatives such as 3-(3,4,5-trimethoxybenzylidene)-2,4-pentanedione (TMBP), which serves as an effective photostabilizer for avobenzone in sunscreen formulations. TMBP enhances the stability of avobenzone under UV light exposure and significantly boosts the in vivo sun protection factor (SPF) by over 50% . The photostabilizing effect is attributed to energy transfer mechanisms that preserve the chromophores within the formulation.

Key Findings from Studies

- Photostability Comparison : TMBP was compared with existing photostabilizers like octocrylene and ethylhexylmethoxycrylene, demonstrating superior performance in maintaining SPF levels .

- Broad-Spectrum Efficacy : Formulations containing TMBP exhibited critical wavelengths exceeding 370 nm, categorizing them as broad-spectrum sunscreens .

Antioxidant Activity

Antioxidant Properties

The compound also shows promising antioxidant activities. Research indicates that derivatives of this compound can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at treating oxidative stress-related conditions.

In Vitro Studies

In vitro studies have demonstrated that certain derivatives can inhibit tyrosinase activity more effectively than traditional agents like kojic acid. This suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders .

Summary and Future Directions

This compound exhibits versatile applications across medicinal chemistry, photostabilization in cosmetic formulations, and antioxidant activities. Its derivatives show significant promise in developing new therapeutic agents for cancer treatment and enhancing the efficacy of sunscreen products. Future research should focus on optimizing these compounds for clinical use and exploring their mechanisms of action further.

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Inhibition of tubulin polymerization; cytotoxic effects against cancer cell lines |

| Photostabilization | Effective stabilizer for avobenzone; boosts SPF by >50%; broad-spectrum efficacy |

| Antioxidant Activity | Strong free radical scavenging ability; potential use in skin whitening formulations |

Mechanism of Action

The mechanism of action of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine involves its interaction with molecular targets such as NADPH oxidase 4 (Nox4) in cancer cells. This interaction can inhibit the proliferation of cancer cells by disrupting cellular processes like tubulin assembly . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Other 3,4,5-Trimethoxybenzylidene Derivatives

Compounds sharing the 3,4,5-trimethoxybenzylidene group but differing in the amine moiety or additional substituents (Table 1) exhibit distinct physical and chemical properties. For example:

- Compound 22 (): Contains a thiazolidinone ring and a 3,4,5-trimethoxyphenylacetamide group. It has a higher melting point (217°C) compared to the target compound (158–217°C range for similar derivatives), likely due to increased rigidity from the thiazolidinone ring .

- Compound 2d (): A thiadiazole derivative with confirmed E-stereochemistry via XRD.

Table 1: Comparison of 3,4,5-Trimethoxybenzylidene Derivatives

*Data inferred from structurally similar compounds in .

Dimethoxybenzylidene Analogs

Reducing the number of methoxy groups alters electronic and steric properties:

- N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine (): The 2,3-dimethoxy substitution reduces steric hindrance compared to the 3,4,5-trimethoxy analog.

Key Differences:

- Electron Density: The 3,4,5-trimethoxy group enhances electron donation, stabilizing the imine bond in the target compound versus the 2,3-dimethoxy analog.

- Biological Activity: The target compound’s trimethoxy group may improve DNA binding affinity compared to dimethoxy derivatives, as observed in CTAB interaction studies .

Reduced Form: N-(3,4,5-Trimethoxybenzyl)-2-naphthalenamine

Hydrogenation of the imine bond in the target compound yields the secondary amine N-(3,4,5-trimethoxybenzyl)-2-naphthalenamine (). This reduction:

- Increases Flexibility: The single C–N bond allows rotational freedom, disrupting planarity and reducing conjugation.

- Alters Bioactivity: The reduced form shows lower interaction with biological targets (e.g., DNA) due to loss of the Schiff base’s electrophilic character .

Naphthalenamine Derivatives with Varied Substituents

Compounds with modified naphthalenamine cores exhibit divergent properties:

- N,N-Dimethyltetrahydronaphthalen-2-amines (): Saturation of the naphthalene ring (tetrahydronaphthalene) and dimethylamine substitution reduce aromaticity, lowering melting points (e.g., 137–139°C for 5l ) compared to the target compound .

- N-Phenyl-2-naphthylamine (): Replacement of the benzylidene group with a phenyl ring eliminates the imine bond, decreasing polarity and reactivity .

Table 2: Comparison of Naphthalenamine Derivatives

Biological Activity

N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Structural Characteristics

This compound is a Schiff base derivative that exhibits significant conformational chirality. The compound's molecular formula is , and it crystallizes in a centrosymmetric space group. Its structure is stabilized by various hydrogen bonds and π-π stacking interactions that contribute to its biological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been tested against various cancer cell lines, including MCF-7 breast cancer cells. The results indicate significant cytotoxic activity:

| Compound | Inhibition (%) against MCF-7 |

|---|---|

| This compound | 92.45% |

| 5-Fluorouracil (Control) | 96.02% |

| Other derivatives | Varying from 50% to 83% |

The compound demonstrated a notable inhibition rate comparable to standard chemotherapeutics like 5-fluorouracil .

The mechanism underlying the anticancer activity involves the modulation of apoptotic pathways and the inhibition of cellular proliferation. Molecular docking studies revealed that the compound interacts effectively with key proteins involved in cancer progression, such as thymidylate synthase . Additionally, histopathological examinations in animal models treated with this compound showed a reduction in tumor mass and decreased expression of oncogenes .

Study on Breast Cancer Models

A pivotal study involved administering this compound to female rats with induced breast cancer. The findings were as follows:

- Tumor Size Reduction : Significant decrease in tumor size compared to untreated controls.

- Biomarker Analysis : Levels of CA15-3 (a breast cancer marker) decreased significantly in treated groups.

- Gene Expression : Downregulation of genes associated with tumor growth (e.g., PIK3CA) was observed .

Other Biological Activities

Beyond anticancer effects, this compound has shown potential in other areas:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(3,4,5-trimethoxybenzylidene)-2-naphthalenamine, and how is purity validated?

- Methodology :

- Synthesis : Typically prepared via a Schiff base condensation reaction between 2-naphthalenamine and 3,4,5-trimethoxybenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid. Reaction progress is monitored by TLC .

- Purification : Use column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) or recrystallization.

- Validation : Purity is confirmed via HPLC (e.g., using MeOH:EtOH:2-PrOH:Hexanes solvent systems) and ¹H/¹³C NMR spectroscopy. Melting point analysis and HRMS further validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the imine bond (C=N, δ ~8.5–9.0 ppm in ¹H NMR) and aromatic regions .

- FT-IR : Identifies the C=N stretch (~1600–1650 cm⁻¹) and OCH₃ groups (~2850–2950 cm⁻¹) .

- UV-Vis : Monitors π→π* transitions in the aromatic and conjugated imine systems (e.g., λmax ~300–400 nm) .

Q. How is the compound’s stability assessed under experimental conditions?

- Approach :

- Conduct accelerated stability studies in solvents (e.g., DMSO, ethanol) under varying pH, temperature, and light exposure.

- Monitor degradation via HPLC and UV-Vis spectroscopy. For example, check for imine bond hydrolysis to the corresponding amine and aldehyde .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Challenges :

- Disorder in trimethoxy groups : Flexible methoxy substituents may exhibit rotational disorder, complicating electron density maps.

- Twinned crystals : Common in Schiff bases due to centrosymmetric packing, requiring twin refinement (e.g., using SHELXL ).

- Solutions :

- Use high-resolution data (≤ 0.8 Å) and restraints for disordered regions.

- Apply Flack parameter or Rogers’ η for enantiopolarity validation in non-centrosymmetric space groups .

Q. How can computational methods predict biological interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., DNA, enzymes). For example, interactions with DNA grooves via π-stacking of naphthalene and hydrogen bonding with trimethoxy groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .

- ADME Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.5, high membrane permeability) .

Q. How should researchers resolve contradictory data in structure-activity relationship (SAR) studies?

- Case Example : If bioactivity assays conflict (e.g., cytotoxicity vs. antioxidant activity), consider:

- Experimental Design : Control solvent effects (e.g., DMSO toxicity) and validate via multiple assays (e.g., MTT, ROS scavenging).

- Structural Analogues : Compare with derivatives (e.g., replacing OCH₃ with halogens) to isolate functional group contributions .

- Data Normalization : Use internal standards (e.g., triclosan-d4) in HPLC/MS to minimize analytical variability .

Q. What strategies optimize the compound’s interaction with biological membranes or surfactants?

- Approaches :

- CTAB Micelle Studies : Conduct fluorescence quenching experiments to measure binding constants (e.g., Kb ~10⁴ M⁻¹) .

- Liposome Encapsulation : Use thin-film hydration with phosphatidylcholine to enhance cellular uptake.

- Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) to correlate logP with transport rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.